![molecular formula C6H5ClN4 B13109005 8-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13109005.png)
8-Chloroimidazo[1,2-b]pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloroimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound that features a fused imidazo-pyridazine ring system with a chlorine atom at the 8th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloroimidazo[1,2-b]pyridazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridazine with imidazole derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-Chloroimidazo[1,2-b]pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 8-aminoimidazo[1,2-b]pyridazin-3-amine derivatives, while oxidation may produce corresponding N-oxides.
Scientific Research Applications
8-Chloroimidazo[1,2-b]pyridazin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Chloroimidazo[1,2-b]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the imidazo-pyridazine core play crucial roles in binding to these targets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroimidazo[1,2-b]pyridazin-3-amine
- 8-Bromoimidazo[1,2-b]pyridazin-3-amine
- 8-Methylimidazo[1,2-b]pyridazin-3-amine
Comparison
Compared to its analogs, 8-Chloroimidazo[1,2-b]pyridazin-3-amine is unique due to the presence of the chlorine atom at the 8th position, which can influence its reactivity and biological activity. For instance, the chlorine atom can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy or selectivity. Additionally, the electronic effects of the chlorine atom can alter the compound’s chemical properties, making it distinct from its bromine or methyl-substituted counterparts.
Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
8-chloroimidazo[1,2-b]pyridazin-3-amine |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-2-10-11-5(8)3-9-6(4)11/h1-3H,8H2 |
InChI Key |
BMKZAOCTGJTWPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N2N=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



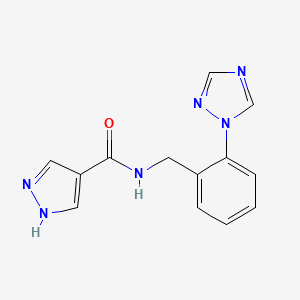
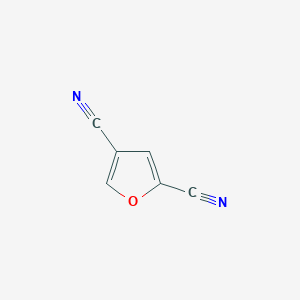
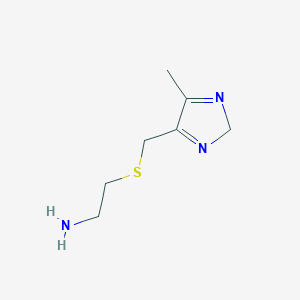

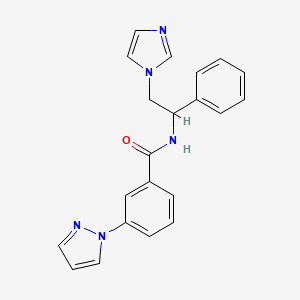

![(1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13108986.png)


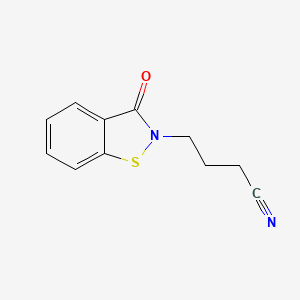
![2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylicacid](/img/structure/B13109011.png)


